molecular formula C12H16S B048630 4-Cyclohexylthiophenol CAS No. 18325-50-3

4-Cyclohexylthiophenol

Cat. No. B048630
CAS RN: 18325-50-3
M. Wt: 192.32 g/mol
InChI Key: JZDKCKQNXZYFAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions, including Ullmann coupling and Friedel-Crafts reactions, as indicated in the synthesis of related compounds such as 4H-Cyclopenta[2,1-b:3,4-b']dithiophenes and cyclohexyl-substituted phenols (Brzezinski & Reynolds, 2002); (Ashaduzzaman, Saha, & Saha, 2012). These methods provide efficient routes to synthesize structurally complex thiophene derivatives by forming bonds between thiophene rings and other molecular fragments.

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including those with cyclohexyl groups, is often determined using single-crystal X-ray diffraction. Such analyses reveal that these compounds can exhibit diverse conformations, dependent on their specific substituents and the nature of their crystal packing (Zhao et al., 2009). This structural information is crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, including electropolymerization, which is significant for creating conductive polymers for electronic applications (Orlandi et al., 2015). Moreover, the addition of nucleophiles to thiophene derivatives can be catalyzed by metal complexes, indicating the versatility of these compounds in synthetic chemistry (van Axel Castelli et al., 2000).

Scientific Research Applications

  • Organic Thin Film Transistors : It is utilized in the design of highly reliable organic thin film transistors (Kim et al., 2011).

  • Synthesis of Arylated Products : It can lead to reductive dehalogenation, which is instrumental in synthesizing arylated products in medium to good yields (Protti et al., 2004).

  • Dye-Sensitized Solar Cells : 4-Cyclohexylthiophenol is used as a conjugated spacer in high-performance organic dye-sensitized solar cells, showing a power conversion efficiency of 8.95% under sunlight (Li et al., 2010).

  • Oxidative Stress Studies : The synthesis of 4H-cyclopenta[2,1-b:3,4-b']-dithiophen-4-one (CDT), related to 4-Cyclohexylthiophenol, is useful for studying oxidative stress effects on the brain (Brzezinski & Reynolds, 2002).

  • Multicolor Imaging in Cells : It is involved in the simultaneous sensing of Cys/Hcy and GSH in B16 cells in multicolor imaging (Liu et al., 2014).

  • Mass Spectrometry of Biomolecules : When capped on gold nanoparticles, it enhances ion yields, decreases ion fragmentation, and extends the analyte mass range for laser desorption ionization mass spectrometry of biomolecules (Castellana & Russell, 2007).

  • Detection Probes for Amino Acids : Polythiophene-based conjugated polymers exhibit high selectivity and sensitivity toward Hg2+ and Cu2+, making them suitable as label-free detection probes for amino acids (Guo et al., 2014).

  • Surface Enhanced Raman Scattering Research : It is used in surface enhanced Raman scattering (SERS) research for potential sensing, particularly in nitrite detection (Ahmad et al., 2020).

  • Biological Activities : Derivatives of aminothiophene, closely related to 4-Cyclohexylthiophenol, show remarkable biological activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

Safety And Hazards

4-Cyclohexylthiophenol is classified as a Category 4 flammable liquid (H227) and can cause acute toxicity through oral ingestion (H302), inhalation (H332), and dermal contact (H312) . It can also cause skin irritation (H315) and eye irritation (H319) .

properties

IUPAC Name

4-cyclohexylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDKCKQNXZYFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclohexylthiophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclohexylthiophenol
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4-Cyclohexylthiophenol
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4-Cyclohexylthiophenol
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4-Cyclohexylthiophenol
Reactant of Route 5
4-Cyclohexylthiophenol
Reactant of Route 6
4-Cyclohexylthiophenol

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